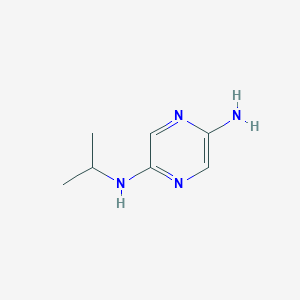

N2-Isopropylpyrazine-2,5-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

2-N-propan-2-ylpyrazine-2,5-diamine |

InChI |

InChI=1S/C7H12N4/c1-5(2)11-7-4-9-6(8)3-10-7/h3-5H,1-2H3,(H2,8,9)(H,10,11) |

InChI Key |

WSPXWPCSSUDECF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=NC=C(N=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N2-Isopropylpyrazine-2,5-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for N2-Isopropylpyrazine-2,5-diamine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct synthetic procedures in the current literature, this document outlines a plausible and scientifically sound two-step approach based on well-established organic chemistry principles. The guide includes detailed experimental protocols, tabulated quantitative data, and visualizations to aid in the understanding and potential execution of this synthesis.

Proposed Synthetic Pathway

The synthesis of N2-Isopropylpyrazine-2,5-diamine can be envisioned through a two-step sequence starting from the commercially available 2,5-dichloropyrazine. The initial step involves a double nucleophilic aromatic substitution to introduce two amino groups, followed by a selective mono-N-isopropylation.

Overall Reaction Scheme:

DOT Script for the Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of N2-Isopropylpyrazine-2,5-diamine.

Experimental Protocols

The following protocols are adapted from established procedures for similar transformations and are proposed for the synthesis of N2-Isopropylpyrazine-2,5-diamine.

Step 1: Synthesis of 2,5-Diaminopyrazine from 2,5-Dichloropyrazine

This procedure is based on the nucleophilic aromatic substitution of halopyrazines with ammonia.

-

Materials:

-

2,5-Dichloropyrazine

-

Aqueous Ammonia (28-30%)

-

1,4-Dioxane

-

Copper(I) oxide (optional, as catalyst)

-

Sodium Hydroxide (NaOH)

-

Brine (saturated NaCl solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO4)

-

-

Procedure:

-

In a high-pressure reaction vessel, combine 2,5-dichloropyrazine (1.0 eq), 1,4-dioxane, and optionally, a catalytic amount of copper(I) oxide (0.05 eq).

-

Add an excess of aqueous ammonia (10-20 eq).

-

Seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully vent the vessel.

-

Concentrate the mixture under reduced pressure to remove the majority of the solvent and excess ammonia.

-

Basify the remaining aqueous solution with a 1 M NaOH solution to a pH of >10.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2,5-diaminopyrazine.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Step 2: Selective Mono-N-Isopropylation of 2,5-Diaminopyrazine via Reductive Amination

This protocol utilizes reductive amination with acetone to introduce the isopropyl group selectively onto one of the amino functionalities.

-

Materials:

-

2,5-Diaminopyrazine

-

Acetone

-

Methanol

-

Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (NaBH(OAc)3)

-

Acetic Acid (glacial)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

-

Procedure:

-

Dissolve 2,5-diaminopyrazine (1.0 eq) in methanol.

-

Add acetone (1.0-1.2 eq) to the solution.

-

Adjust the pH of the mixture to 5-6 by the dropwise addition of glacial acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Slowly add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 eq) in portions, maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or HPLC.

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude N2-Isopropylpyrazine-2,5-diamine.

-

Purify the product by column chromatography on silica gel.

-

DOT Script for the Logic of Selective Mono-N-Isopropylation:

Caption: Logical flow of the selective reductive amination step.

Quantitative Data

The following tables summarize the expected quantitative data for the proposed synthesis. These values are based on typical yields and purities for analogous reactions reported in the literature.

Table 1: Summary of Reaction Parameters and Expected Outcomes

| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Diamination | 2,5-Dichloropyrazine, Aq. Ammonia | 1,4-Dioxane | 120-140 | 12-24 | 60-80 |

| 2 | Reductive Amination | 2,5-Diaminopyrazine, Acetone, NaBH3CN | Methanol | Room Temp. | 12-24 | 50-70 |

Table 2: Physicochemical and Characterization Data for N2-Isopropylpyrazine-2,5-diamine

| Property | Value |

| Molecular Formula | C7H12N4 |

| Molecular Weight | 152.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 1513508-38-7 |

| Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.5 (s, 1H, pyrazine-H), ~7.2 (s, 1H, pyrazine-H), ~4.5 (br s, 2H, -NH₂), ~4.0 (sept, 1H, -CH(CH₃)₂), ~3.8 (br s, 1H, -NH-), ~1.2 (d, 6H, -CH(CH₃)₂) |

| Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~150 (pyrazine-C), ~145 (pyrazine-C), ~130 (pyrazine-C), ~125 (pyrazine-C), ~45 (-CH(CH₃)₂), ~22 (-CH(CH₃)₂) |

| Predicted IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~2970 (C-H stretching), ~1600 (C=N stretching), ~1550 (N-H bending) |

| Predicted Mass Spectrum (EI) | m/z 152 (M⁺), 137 (M-CH₃)⁺ |

Potential Biological Significance and Signaling Pathway

Substituted diaminopyrazines and related heterocyclic structures are known to exhibit a range of biological activities. For instance, diaminopyrimidines are known inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway, which is crucial for DNA synthesis. Inhibition of DHFR can disrupt cell proliferation, making it a target for antimicrobial and anticancer therapies. It is plausible that N2-Isopropylpyrazine-2,5-diamine could interact with similar biological targets.

DOT Script for a Hypothetical Signaling Pathway:

Caption: Hypothetical inhibition of the DHFR pathway by the target compound.

This guide provides a robust framework for the synthesis and preliminary evaluation of N2-Isopropylpyrazine-2,5-diamine. Researchers are encouraged to adapt and optimize the proposed protocols based on their laboratory settings and analytical findings.

In-Depth Technical Guide to the Characterization of Novel Pyrazine Diamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of novel pyrazine diamine derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document details their synthesis, biological evaluation, and mechanisms of action, with a focus on their role as kinase inhibitors in oncology. Experimental protocols and data are presented to serve as a practical resource for researchers in drug discovery and development.

Introduction

Pyrazine derivatives are a well-established class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their unique electronic properties and ability to act as hydrogen bond acceptors make them privileged structures in medicinal chemistry.[1] The introduction of diamine functionalities on the pyrazine ring creates diverse opportunities for molecular interactions, leading to potent and selective inhibitors of various biological targets. This guide will focus on two promising classes of pyrazine diamine derivatives: 3-aminopyrazine-2-carboxamides as Fibroblast Growth Factor Receptor (FGFR) inhibitors and imidazo[1,2-a]pyrazines as Phosphoinositide 3-kinase (PI3K) inhibitors.

Synthesis of Novel Pyrazine Diamine Derivatives

The synthesis of substituted pyrazine diamine derivatives can be achieved through multi-step reaction sequences. Below are representative protocols for the synthesis of key intermediates and final compounds.

Synthesis of 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide

A key example of this class is the potent FGFR inhibitor, compound 18i from a study by Zheng et al.[2][3][4] The synthesis proceeds via the formation of an amide bond between a pyrazine carboxylic acid intermediate and a substituted aniline.

Experimental Protocol: Synthesis of 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide [5]

-

Starting Material: 3-Amino-6-methylpyrazine-2-carboxylic acid.

-

Amide Coupling:

-

To a solution of 3-amino-6-methylpyrazine-2-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIEA) (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3,5-dimethoxyaniline (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the dimethoxy intermediate.

-

-

Demethylation:

-

Dissolve the intermediate in dichloromethane (DCM).

-

Add boron tribromide (BBr₃) (3.0 eq) dropwise at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with methanol and concentrate.

-

Purify the residue by preparative HPLC to obtain the final dihydroxy product.

-

Biological Activity and Data Presentation

Novel pyrazine diamine derivatives have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer. The following tables summarize the quantitative biological data for representative compounds.

FGFR Inhibitory Activity of 3-Aminopyrazine-2-carboxamide Derivatives

These compounds were evaluated for their ability to inhibit Fibroblast Growth Factor Receptors (FGFRs), which are known oncogenic drivers in various cancers.[2][4]

| Compound | FGFR1 IC₅₀ (nM)[2] | FGFR2 IC₅₀ (nM)[2] | FGFR3 IC₅₀ (nM)[2] | FGFR4 IC₅₀ (nM)[2] |

| 18h | 15.6 | 25.3 | 20.1 | 18.7 |

| 18i | 5.2 | 8.9 | 7.5 | 6.3 |

| 18j | 8.7 | 12.4 | 10.9 | 9.8 |

Anti-proliferative Activity of 3-Aminopyrazine-2-carboxamide Derivatives

The anti-proliferative effects of these compounds were assessed in cancer cell lines with known FGFR aberrations.[2][4]

| Compound | NCI-H1581 (Lung Cancer) IC₅₀ (μM)[2] | M-07e (Megakaryoblastic Leukemia) IC₅₀ (μM)[2] | KG-1 (Acute Myelogenous Leukemia) IC₅₀ (μM)[2] |

| 18h | 0.58 | 1.23 | 0.95 |

| 18i | 0.21 | 0.45 | 0.33 |

| 18j | 0.35 | 0.78 | 0.51 |

PI3K Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives

A series of imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of the PI3K signaling pathway, a critical pathway in cell survival and proliferation that is frequently deregulated in cancer.[6]

| Compound | PI3Kα IC₅₀ (nM)[6] | PI3Kβ IC₅₀ (nM)[6] | PI3Kδ IC₅₀ (nM)[6] | PI3Kγ IC₅₀ (nM)[6] |

| ETP-45658 | 4 | 29 | 6 | 38 |

| ETP-46321 | 2 | 35 | 3 | 45 |

Key Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of these novel derivatives requires elucidating the signaling pathways they modulate.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate, initiating downstream signaling cascades.[7] These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and angiogenesis.[2][7] The 3-aminopyrazine-2-carboxamide derivatives act as ATP-competitive inhibitors, binding to the kinase domain of FGFR and preventing its activation, thereby blocking downstream signaling.[2][4]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical intracellular signaling cascade that regulates cell growth, survival, and metabolism.[8] It is often hyperactivated in cancer. Imidazo[1,2-a]pyrazine derivatives have been shown to inhibit PI3K isoforms, thereby preventing the phosphorylation of Akt and blocking downstream cellular processes.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the biological activity of novel pyrazine diamine derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a common method for determining the IC₅₀ values of kinase inhibitors.[9][10]

Materials:

-

Recombinant human kinase (e.g., FGFR1, PI3Kα)

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

-

Substrate (specific peptide or lipid, e.g., Poly(E,Y) for tyrosine kinases)

-

ATP

-

Test compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).

-

Add 2 µl of a solution containing the kinase and substrate in kinase buffer.

-

Initiate the reaction by adding 2 µl of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is indicative of the number of viable cells.[11][12]

Materials:

-

Cancer cell lines (e.g., NCI-H1581)

-

Complete cell culture medium

-

Test compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add 10 µl of MTT solution to each well and incubate for an additional 4 hours.

-

After incubation, carefully remove the medium containing MTT.

-

Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.

Conclusion

Novel pyrazine diamine derivatives represent a versatile and promising scaffold for the development of targeted therapeutics, particularly in the field of oncology. The characterization of 3-aminopyrazine-2-carboxamides as potent FGFR inhibitors and imidazo[1,2-a]pyrazines as PI3K inhibitors highlights the potential of this chemical class. The detailed synthetic and biological protocols provided in this guide serve as a valuable resource for researchers aiming to explore and advance pyrazine diamine derivatives in drug discovery programs. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-AMINO-N-METHYLPYRAZINE-2-CARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. Identification of ETP-46321, a potent and orally bioavailable PI3K α, δ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Analysis of N-Alkylated Aminopyrazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize N-alkylated aminopyrazines. These compounds are of significant interest in medicinal chemistry and materials science due to their fluorescent properties and potential as biological probes. A thorough understanding of their spectroscopic signatures is crucial for confirming their synthesis, elucidating their structure, and understanding their electronic properties. This document outlines the key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—and provides detailed experimental protocols and data interpretation guidelines.

Introduction to N-Alkylated Aminopyrazines

N-alkylated aminopyrazines are a class of heterocyclic compounds characterized by a pyrazine ring bearing an amino group that has been substituted with one or more alkyl chains. The introduction of alkyl groups can significantly influence the molecule's electronic properties, solubility, and biological activity. Spectroscopic analysis is, therefore, indispensable for confirming the successful N-alkylation and for a comprehensive structural and electronic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N-alkylated aminopyrazines by providing information about the chemical environment of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy

In ¹H NMR spectra of N-alkylated aminopyrazines, the chemical shifts of the protons on the pyrazine ring are typically observed in the aromatic region (δ 7.5-8.5 ppm). The protons of the N-alkyl groups appear in the upfield region. The chemical shift and multiplicity of these signals are indicative of the length and branching of the alkyl chain. The protons on the carbon directly attached to the nitrogen (α-protons) are deshielded and typically resonate between δ 3.0 and 4.0 ppm.

Table 1: Expected ¹H NMR Chemical Shift Ranges for N-Alkylated Aminopyrazines

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity (Example) |

| Pyrazine-H | 7.5 - 8.5 | Doublet, Singlet |

| N-H (if present) | Broad singlet, variable | Singlet |

| α-CH of alkyl | 3.0 - 4.0 | Quartet (Ethyl), Triplet (Propyl) |

| β-CH of alkyl | 1.5 - 2.0 | Sextet (Propyl) |

| γ-CH₃ of alkyl | 0.8 - 1.2 | Triplet (Ethyl, Propyl) |

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide information on the carbon framework of the molecule. The carbon atoms of the pyrazine ring typically resonate in the downfield region (δ 140-160 ppm). The carbons of the N-alkyl groups appear in the upfield region, with the carbon directly attached to the nitrogen (Cα) appearing between δ 40 and 50 ppm.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for N-Alkylated Aminopyrazines

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Pyrazine-C (unsubstituted) | 140 - 145 |

| Pyrazine-C (amino-substituted) | 150 - 160 |

| Cα of alkyl | 40 - 50 |

| Cβ of alkyl | 20 - 30 |

| Cγ of alkyl | 10 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For N-alkylated aminopyrazines, key vibrational bands include N-H stretching (for mono-alkylated derivatives), C-H stretching of the alkyl groups and the aromatic ring, and C=N and C=C stretching of the pyrazine ring.

Table 3: Characteristic IR Absorption Bands for N-Alkylated Aminopyrazines

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H (secondary amine) | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |

| C=N (in-ring) | Stretch | 1580 - 1620 | Medium to Strong |

| C=C (in-ring) | Stretch | 1400 - 1500 | Medium to Strong |

| C-N | Stretch | 1250 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The introduction of N-alkyl groups, which are electron-donating, typically leads to a bathochromic (red) shift in the absorption and emission maxima compared to the parent aminopyrazine.[1][2] This is due to an enhanced intramolecular charge transfer character.[1]

Table 4: Typical UV-Vis Absorption and Emission Data

| Compound Type | λ_max (abs) (nm) | λ_max (em) (nm) |

| Aminopyrazine | ~380 - 400 | ~500 - 520 |

| N-Alkylated Aminopyrazine | ~430 - 450 | ~540 - 560 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For N-alkylated aminopyrazines, the molecular ion peak (M⁺) will have an odd nominal mass due to the presence of an odd number of nitrogen atoms (the "Nitrogen Rule").[3][4] The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom.[4][5][6][7] This results in the formation of a stable, resonance-stabilized iminium cation.

Table 5: Expected Mass Spectrometry Fragmentation for a Generic N-Propylaminopyrazine

| Ion | m/z (relative to M⁺) | Description |

| [M]⁺ | M | Molecular Ion |

| [M-CH₃]⁺ | M-15 | Loss of a methyl radical |

| [M-C₂H₅]⁺ | M-29 | α-cleavage, loss of an ethyl radical (major fragment) |

| [Pyrazine-NH₂]⁺ | 95 | Fragment corresponding to aminopyrazine |

Experimental Protocols

General Synthesis of N-Alkylated Aminopyrazines via Reductive Amination

This protocol describes a common method for the synthesis of N-alkylated aminopyrazines.

Materials:

-

Aminopyrazine

-

Aldehyde (e.g., propionaldehyde for N-propylation)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (HOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of aminopyrazine (1.0 eq) in DCE, add the corresponding aldehyde (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system.

Spectroscopic Characterization

NMR Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.

-

Reference the chemical shifts to the residual solvent peak.

IR Spectroscopy:

-

Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, DMSO).

-

Record the absorption and emission spectra using a spectrophotometer and a spectrofluorometer, respectively.

Mass Spectrometry:

-

Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of N-alkylated aminopyrazines.

Conclusion

The spectroscopic analysis of N-alkylated aminopyrazines is a multi-faceted process that relies on the synergistic use of NMR, IR, UV-Vis, and mass spectrometry. This guide provides the fundamental knowledge and practical protocols for researchers to confidently synthesize and characterize these important molecules. A thorough spectroscopic investigation is paramount for ensuring the structural integrity of the compounds and for understanding the structure-property relationships that govern their applications in various scientific fields.

References

An In-depth Technical Guide to N2-Isopropylpyrazine-2,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Isopropylpyrazine-2,5-diamine is a heterocyclic aromatic amine belonging to the pyrazine class of compounds. The pyrazine ring system is a key structural motif found in numerous biologically active molecules and approved pharmaceuticals, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] The strategic placement of amino and isopropyl groups on the pyrazine core of N2-Isopropylpyrazine-2,5-diamine suggests its potential as a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties, a representative synthesis approach for a related compound, and a discussion of the potential biological significance of this compound class.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1513508-38-7 | [6][7] |

| Molecular Formula | C₇H₁₂N₄ | [6][7] |

| Molecular Weight | 152.197 g/mol | [6][7] |

| IUPAC Name | N2-isopropylpyrazine-2,5-diamine | [6][7] |

| Canonical SMILES | CC(C)NC1=NC=C(N)C=N1 | [6][7] |

| Hydrogen Bond Donors | 2 | [6][7] |

| Hydrogen Bond Acceptors | 4 | [6][7] |

| Rotatable Bonds | 2 | [6][7] |

| Topological Polar Surface Area | 63.8 Ų | [6][7] |

Note: The properties listed above are calculated and may differ from experimentally determined values.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of N2-Isopropylpyrazine-2,5-diamine is not currently available in the public domain. However, the synthesis of structurally similar 2,5-diaminopyrazine derivatives has been reported. A representative method involves the dimerization of 2H-azirin-3-amines.[8]

Representative Synthesis of a 2,5-Diaminopyrazine Derivative

The following is a generalized workflow for the synthesis of a 2,5-diaminopyrazine derivative, based on published methodologies for related compounds.[8] This serves as an illustrative example of a potential synthetic strategy.

Detailed Steps (Hypothetical for N2-Isopropylpyrazine-2,5-diamine):

-

Amide Activation: A suitable N-isopropyl substituted amide precursor would be treated with a strong base like lithium diisopropylamide (LDA) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Phosphorylation: The resulting enolate is reacted with diphenyl phosphorochloridate.

-

Azide Displacement: The phosphate intermediate is then treated with sodium azide in a solvent like dimethylformamide (DMF) to yield the corresponding 2H-azirin-3-amine.

-

Dimerization: The crude azirine intermediate is then subjected to dimerization, which can be promoted by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) at low temperatures. This would form a 2,5-dihydro-2,5-diisopropyl-3,6-diaminopyrazinium tetrafluoroborate intermediate.

-

Neutralization and Dehydrogenation: The dihydropyrazinium salt is neutralized with a base (e.g., NaOH) to give the dihydropyrazine derivative. Subsequent dehydrogenation, for example with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), would yield the final aromatic N2,N5-diisopropylpyrazine-2,5-diamine.

Note: This is a generalized protocol and would require optimization for the specific synthesis of N2-Isopropylpyrazine-2,5-diamine.

Analytical Characterization

The characterization of N2-Isopropylpyrazine-2,5-diamine would typically involve a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.

-

High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid would be a suitable starting point.

-

Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) would likely be used to generate the protonated molecular ion [M+H]⁺.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the number and environment of the protons, including the characteristic signals for the isopropyl group and the aromatic protons on the pyrazine ring, as well as the amine protons.

-

¹³C NMR: Would show the number of unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine groups and C=N and C=C stretches of the pyrazine ring.

The following diagram illustrates a general workflow for the analytical characterization of a synthesized pyrazine derivative.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for N2-Isopropylpyrazine-2,5-diamine, the broader class of pyrazine derivatives is known to possess a wide range of pharmacological properties.[1][3][4][5] These activities often stem from the ability of the pyrazine scaffold to act as a bioisostere for other aromatic systems and to participate in various biological interactions, including hydrogen bonding and π-stacking.

Potential areas of investigation for N2-Isopropylpyrazine-2,5-diamine could include:

-

Anticancer Activity: Many pyrazine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[2] The mechanism of action can vary, from inhibition of kinases to induction of apoptosis.

-

Antimicrobial Activity: Pyrazine derivatives have been explored for their antibacterial and antifungal properties.[4]

-

Enzyme Inhibition: The substituted diamine structure could potentially interact with the active sites of various enzymes, making it a candidate for screening against enzyme targets relevant to diseases.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive pyrazine derivative, leading to an anticancer effect.

Conclusion

N2-Isopropylpyrazine-2,5-diamine represents an intriguing yet underexplored molecule within the pharmacologically significant pyrazine family. While a comprehensive experimental dataset is currently lacking, its chemical structure suggests potential for diverse applications in medicinal chemistry and materials science. This guide provides a summary of the available information and outlines representative experimental approaches for its synthesis and characterization. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound, which may unlock its potential as a valuable synthon for the development of novel therapeutics and functional materials.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1513508-38-7(N2-Isopropylpyrazine-2,5-diamine) | Kuujia.com [es.kuujia.com]

- 7. 1513508-38-7(N2-Isopropylpyrazine-2,5-diamine) | Kuujia.com [it.kuujia.com]

- 8. zora.uzh.ch [zora.uzh.ch]

An In-depth Technical Guide on the Synthesis and Potential Biological Activities of Substituted Pyrazine Derivatives

Introduction

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. The pyrazine ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The introduction of various substituents onto the pyrazine core can dramatically influence the molecule's physicochemical properties and biological activities. This guide explores the synthesis, characterization, and potential biological relevance of substituted pyrazines, with a conceptual focus on amino and alkyl derivatives.

Synthesis of Substituted Pyrazines

The synthesis of substituted pyrazines can be approached through several general strategies, often involving the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. For asymmetrically substituted pyrazines, multi-step synthetic routes are typically required.

A general workflow for the synthesis and characterization of a novel substituted pyrazine, such as an N-alkylated pyrazinediamine, is depicted below. This process begins with the synthesis of a suitable pyrazine core, followed by functional group manipulations to introduce the desired substituents.

Caption: General workflow for the synthesis, characterization, and biological evaluation of a novel substituted pyrazine.

Experimental Protocols

While a specific protocol for N²-isopropylpyrazine-2,5-diamine cannot be provided, a generalized method for the synthesis of N-substituted aminopyrazines is described below, based on established chemical principles.

Conceptual Protocol for N-Alkylation of an Aminopyrazine:

-

Starting Material: A suitable precursor, such as a protected pyrazine-2,5-diamine, would be required.

-

Deprotection (if necessary): If a protecting group is used for one of the amino groups to ensure selective alkylation, it would first be removed under appropriate conditions (e.g., acid or base hydrolysis).

-

Reductive Amination: The primary amino group can be reacted with a ketone (in this case, acetone for the isopropyl group) in the presence of a reducing agent.

-

Dissolve the aminopyrazine precursor in a suitable solvent (e.g., methanol or dichloromethane).

-

Add acetone in a slight excess.

-

Introduce a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise at room temperature.

-

Stir the reaction mixture for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-isopropyl-substituted pyrazinediamine.

-

Biological Activities of Substituted Pyrazines

Various substituted pyrazines have been reported to exhibit a wide range of biological activities. The nature and position of the substituents on the pyrazine ring are critical determinants of their biological effects.

| Class of Substituted Pyrazine | Reported Biological Activities | Key Structural Features |

| Alkylpyrazines | Antimicrobial, Flavoring agents | Presence of one or more alkyl groups. |

| Aminopyrazines | Kinase inhibitors, Antiviral, Anticancer | Amino group substitution, often with further N-alkylation or arylation. |

| Pyrazine Carboxamides | Antitubercular (e.g., Pyrazinamide) | Carboxamide functional group. |

| Fused Pyrazines | Varied, including CNS activity | Pyrazine ring fused with other heterocyclic or aromatic rings. |

Note: This table summarizes general findings for classes of compounds and is not specific to N²-isopropylpyrazine-2,5-diamine.

Potential Signaling Pathways

Given the structural similarity of aminopyrazines to endogenous signaling molecules, they have the potential to interact with various biological targets. For instance, many kinase inhibitors feature a substituted heterocyclic core that mimics the purine structure of ATP.

Caption: Hypothetical signaling pathway illustrating competitive kinase inhibition by a substituted aminopyrazine.

Conclusion

While direct information on N²-isopropylpyrazine-2,5-diamine is scarce, the broader family of substituted pyrazines represents a promising area for drug discovery and development. The synthetic versatility of the pyrazine scaffold allows for the generation of diverse chemical libraries, and the known biological activities of related compounds suggest that novel derivatives could yield potent and selective therapeutic agents. Further research into the synthesis and biological evaluation of compounds such as N²-isopropylpyrazine-2,5-diamine is warranted to explore their potential contributions to medicinal chemistry.

Technical Guidance: N2-Isopropylpyrazine-2,5-diamine and its Synthetic Precursors

Disclaimer: As of November 2025, a specific CAS number for N2-Isopropylpyrazine-2,5-diamine has not been publicly registered, and detailed experimental data for this specific compound is not available in peer-reviewed literature. This guide provides comprehensive information on the parent compound, Pyrazine-2,5-diamine, and outlines a theoretical, yet chemically robust, protocol for the synthesis of its N-isopropyl derivative. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Pyrazine-2,5-diamines

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. They are integral components in a range of applications, from flavor and fragrance agents to key pharmacophores in drug discovery. While the specific compound N2-Isopropylpyrazine-2,5-diamine is not documented, its parent molecule, Pyrazine-2,5-diamine, serves as a crucial starting material for the synthesis of various N-substituted derivatives. This guide will focus on the properties and synthesis of Pyrazine-2,5-diamine and propose a synthetic route to the target N2-isopropyl derivative.

Chemical and Physical Data

The following table summarizes the key chemical and physical properties of the parent compound, Pyrazine-2,5-diamine.

| Property | Value |

| IUPAC Name | pyrazine-2,5-diamine |

| CAS Number | 768386-37-4[1] |

| Molecular Formula | C4H6N4[1] |

| Molecular Weight | 110.12 g/mol [1] |

| Canonical SMILES | C1=C(N=CC(=N1)N)N[1] |

| InChI Key | AZSMRYOBGTVCKR-UHFFFAOYSA-N[1] |

| Appearance | Solid (predicted) |

| Solubility | Soluble in polar organic solvents (predicted) |

Synthesis Protocols

Synthesis of Pyrazine-2,5-diamine

A common and effective method for the synthesis of Pyrazine-2,5-diamine involves the self-condensation of α-amino carbonyl compounds. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of Pyrazine-2,5-diamine

-

Reaction Setup: A solution of aminoacetonitrile (2.0 eq) in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Base Addition: A catalytic amount of a strong base, for instance, sodium ethoxide (0.1 eq), is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Pyrazine-2,5-diamine.

Proposed Synthesis of N2-Isopropylpyrazine-2,5-diamine

The introduction of an isopropyl group at the N2 position of Pyrazine-2,5-diamine can be achieved through reductive amination. This method is widely used for the N-alkylation of amines and offers good selectivity and yield.

Proposed Experimental Protocol: N-Isopropylation via Reductive Amination

-

Reaction Setup: Pyrazine-2,5-diamine (1.0 eq) is dissolved in a suitable solvent, such as methanol or dichloromethane, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of Imine: Acetone (1.2 eq) is added to the solution, followed by a catalytic amount of acetic acid to facilitate the formation of the corresponding imine intermediate. The mixture is stirred at room temperature for 1-2 hours.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford N2-Isopropylpyrazine-2,5-diamine.

Biological Activity and Therapeutic Potential

While there is no specific biological data for N2-Isopropylpyrazine-2,5-diamine, the broader class of pyrazine derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities.

Antimycobacterial Activity: Pyrazinamide, a well-known pyrazine derivative, is a first-line drug for the treatment of tuberculosis.[2][3][4] The pyrazine core is crucial for its antimycobacterial action. It is plausible that novel substituted pyrazine-diamines could exhibit similar properties.

Anticancer and Enzyme Inhibition: Various substituted pyrazines have been investigated for their potential as anticancer agents and enzyme inhibitors.[5] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with biological targets. The nature and position of substituents on the pyrazine ring play a critical role in determining the biological activity and selectivity. For instance, amides of substituted pyrazinecarboxylic acids have demonstrated antimycobacterial, antifungal, and photosynthesis-inhibiting activities.[2][6]

Conclusion

Although N2-Isopropylpyrazine-2,5-diamine is not a commercially available or well-documented compound, this guide provides a solid foundation for its synthesis and potential biological evaluation. The outlined protocols for the synthesis of the parent Pyrazine-2,5-diamine and the proposed N-isopropylation are based on established and reliable chemical transformations. Researchers in drug discovery and medicinal chemistry can use this information as a starting point for the synthesis and exploration of novel N-substituted pyrazine-2,5-diamines as potential therapeutic agents. Further studies are warranted to isolate, characterize, and evaluate the biological profile of N2-Isopropylpyrazine-2,5-diamine.

References

- 1. Pyrazine-2,5-diamine | C4H6N4 | CID 2763275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Substituted Pyrazine Diamines: A Technical Guide to Emerging Applications in Drug Discovery and Materials Science

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth exploration of the potential applications of substituted pyrazine diamines, a class of heterocyclic compounds demonstrating significant promise across multiple scientific disciplines. By leveraging their unique structural and electronic properties, these molecules serve as versatile scaffolds in medicinal chemistry and advanced materials science. This guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological pathways and workflows to facilitate further research and development.

Applications in Medicinal Chemistry

The pyrazine core is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide array of pharmacological activities.[1][2][3] The nitrogen atoms in the pyrazine ring are crucial, often acting as hydrogen bond acceptors that interact with biological targets like kinase enzymes.[4] This has led to the development of numerous potent and selective therapeutic agents.

Kinase Inhibition

Substituted pyrazine diamines are particularly prominent as kinase inhibitors, which are critical in oncology and immunology.[5] Many of these compounds function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase to block its activity and downstream signaling.[5] Several pyrazine-based kinase inhibitors have advanced to clinical trials, demonstrating manageable toxicity and significant clinical activity against various malignancies.[5]

Key Targets and Efficacy:

Quantitative data from various studies highlight the potency of substituted pyrazines against several key kinase targets.

| Compound Class/Example | Target Kinase(s) | Potency (IC₅₀) | Application | Reference(s) |

| 2,6-disubstituted pyrazines | CK2, PIM | Potent enzymatic and cellular inhibition | Cancer | [6] |

| Aminopyrazine Derivatives | Syk Kinase | Good inhibitory activity | Immunology, Inflammation | [7] |

| Pyrazine Carboxamides | HPK1 | Selective inhibition | Cancer Immunotherapy | [8] |

| Pyrazine-based Derivatives | AXL Tyrosine Kinase | Potent inhibition | Cancer | [1] |

| AKN-028 | Tyrosine Kinase | Preclinical efficacy | Acute Myeloid Leukemia | [9] |

Caption: ATP-competitive inhibition by a substituted pyrazine diamine.

Neurodegenerative Diseases

The complex nature of neurodegenerative disorders like Alzheimer's disease (AD) necessitates multi-target therapeutic strategies.[10] Substituted pyrazines have emerged as promising candidates due to their multifunctional properties, including antioxidant and neuroprotective effects.[10][11]

One key mechanism involves the activation of the Nrf2/ARE signaling pathway.[10] This pathway upregulates the expression of antioxidant proteins, such as NQO1 and HO-1, which protect neuronal cells from oxidative stress—a major contributor to neurodegeneration.[10] For instance, the natural alkaloid tetramethylpyrazine (TMP) has demonstrated significant anti-inflammatory and antioxidative roles in models of neurodegenerative diseases.[12]

| Compound/Class | Mechanism of Action | Target Disease(s) | Reference(s) |

| Polysubstituted Pyrazines | Nrf2/ARE pathway activation, Antioxidant, Metal ion chelation | Alzheimer's Disease | [10] |

| Tetramethylpyrazine (TMP) | Anti-inflammatory, Antioxidative | General Neurodegeneration | [12] |

| Substituted Pyrazines | Muscarinic acetylcholine receptor stimulation | Senile Dementia (Alzheimer's) | [13] |

Caption: Modulation of the Nrf2/ARE pathway by pyrazine derivatives.

Ion Channel Modulation

Substituted pyrazines are also being investigated as modulators of ion channels, such as potassium and sodium channels.[14][15] These channels are fundamental to cellular signaling, and their modulation can be a therapeutic strategy for a range of disorders, including cardiovascular and neurological conditions. Polycyclic pyrazine derivatives, in particular, have been identified as a class of compounds useful for decreasing ion flow through potassium channels.[14]

Antimicrobial and Anti-inflammatory Activity

The pyrazine scaffold is present in drugs with established antimicrobial properties, such as Pyrazinamide, a first-line treatment for tuberculosis.[16][17] Research continues into novel substituted pyrazine-2-carboxylic acid amides, which have been tested for antimycobacterial and antifungal activity.[17] Additionally, many pyrazine derivatives exhibit broad anti-inflammatory properties, contributing to their therapeutic potential in a variety of diseases.[1][2]

| Compound Class | Activity | Potency (MIC / % Inhibition) | Reference(s) |

| Amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Antituberculotic (vs. M. tuberculosis) | 72% Inhibition | [17] |

| 3-methylphenyl amides of pyrazine-2-carboxylic acid | Antifungal | MIC = 31.25-500 µmol·dm⁻³ | [17] |

Applications in Materials Science

The electron-deficient nature and rigid, planar structure of the pyrazine ring make its derivatives highly suitable for applications in materials science, particularly in electronics and coordination chemistry.[16][18]

-

Optoelectronic Materials: Pyrazine-based polymers are of great interest for their light-responsive properties.[16] They have been synthesized for use in optical devices and as low-bandgap π-conjugated polymers in photovoltaic applications.[16] Certain pyrazine amine derivatives have also been explored as blue-orange fluorescent materials for Organic Light Emitting Diodes (OLEDs).[1]

-

Coordination Chemistry: The nitrogen atoms in the pyrazine ring provide excellent coordination sites for metal ions.[18] This property is exploited in the construction of Metal-Organic Frameworks (MOFs) and other complex crystalline structures with unique optical, electronic, or magnetic properties for use in sensors and energy storage.[18]

-

Catalysis: Pyrazine-based pincer ligands have been developed for use in metal-mediated catalytic transformations, such as CO₂ hydrogenation.[19]

Synthesis and Experimental Protocols

The synthesis of substituted pyrazines is an active area of research, with various methods developed to allow for precise control over substitution patterns.

General Synthetic Workflow

A common and effective method for synthesizing densely substituted pyrazines involves a two-step sequence starting from N-allyl malonamides. This approach consists of a diazidation reaction followed by a thermal or copper-mediated cyclization.[20]

Caption: Two-step synthesis of pyrazines from N-allyl malonamides.

Experimental Protocol: Synthesis via Thermolysis

The following is a generalized protocol adapted from published methods for the synthesis of substituted pyrazines.[20]

Objective: To synthesize substituted pyrazines from a gem-diazido N-allyl malonamide intermediate.

Materials:

-

gem-diazido N-allyl malonamide (1 equivalent)

-

Xylenes (to achieve 0.05 M concentration)

-

Argon gas supply

-

Standard reflux apparatus

-

Rotary evaporator

-

Silica gel for flash chromatography

Procedure:

-

Set up a reaction vessel equipped with a condenser under an argon atmosphere.

-

Dissolve the gem-diazido N-allyl malonamide starting material (1 eq.) in xylenes to a final concentration of 0.05 M.

-

Heat the reaction mixture to 140 °C and maintain stirring at this temperature for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Remove the solvent (xylenes) under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by flash chromatography on silica gel to isolate the corresponding substituted pyrazine.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of substituted pyrazine diamines against a target kinase.

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

-

Recombinant human kinase enzyme

-

Kinase-specific peptide substrate

-

Test compound (substituted pyrazine diamine) dissolved in DMSO

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well microplates

-

Plate reader capable of luminescence or fluorescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer.

-

In a 384-well plate, add the test compound dilutions, the specific peptide substrate, and the kinase enzyme.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP (or the generated ADP) by adding the kinase detection reagent according to the manufacturer's instructions.

-

Incubate as required by the detection kit (e.g., 40 minutes).

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazine-based Syk kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Multifunctional agents against Alzheimer's disease based on oxidative stress: Polysubstituted pyrazine derivatives synthesized by multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Roles of Tetramethylpyrazine During Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US5260293A - Pyrazines, pyrimidines and pyridazines useful in the treatment of senile dementia - Google Patents [patents.google.com]

- 14. WO2005121126A1 - Polycyclic pyrazines as potassium ion channel modulators - Google Patents [patents.google.com]

- 15. WO2006119451A1 - Pyrimidines and pyrazines useful as modulators of ion channels - Google Patents [patents.google.com]

- 16. lifechemicals.com [lifechemicals.com]

- 17. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]

The Reactivity of Aminopyrazines with Alkyl Halides: A Technical Guide for Drug Development Professionals

Abstract

Aminopyrazines are a critical class of heterocyclic compounds widely utilized in the development of novel therapeutics, particularly as kinase inhibitors. Their reactivity with alkyl halides is a fundamental aspect of their chemical behavior, enabling the synthesis of a diverse array of derivatives with tailored pharmacological profiles. This in-depth technical guide explores the core principles governing the reaction of aminopyrazines with alkyl halides, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction mechanisms, influencing factors, and practical experimental protocols. Quantitative data from various studies are summarized for comparative analysis, and key biological pathways where these compounds are active are visualized.

Introduction

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. The introduction of an amino group to this ring system, forming aminopyrazines, significantly enhances its utility as a building block for drug discovery. The lone pair of electrons on the amino group's nitrogen atom imparts nucleophilic character, making it susceptible to reaction with electrophiles such as alkyl halides. This reactivity is harnessed to synthesize N-alkylated aminopyrazine derivatives, which have demonstrated potent inhibitory activity against various kinases, including Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), a key player in inflammatory signaling pathways.[1]

This guide will delve into the nuances of aminopyrazine reactivity with alkyl halides, covering both direct N-alkylation and reductive amination methodologies.

Reaction Mechanisms

The reaction between aminopyrazines and alkyl halides primarily proceeds through two main pathways: direct N-alkylation via nucleophilic substitution (SN2) and indirect N-alkylation via reductive amination.

Direct N-Alkylation (SN2 Reaction)

In a direct N-alkylation reaction, the amino group of the aminopyrazine acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a single concerted step.

Key Characteristics:

-

Reaction Order: The reaction is bimolecular, with the rate dependent on the concentration of both the aminopyrazine and the alkyl halide.

-

Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the alkyl halide's carbon center.

-

Substrate Effects: The rate of reaction is sensitive to steric hindrance. Primary alkyl halides react faster than secondary, and tertiary alkyl halides are generally unreactive.[2]

-

Overalkylation: A significant challenge with direct alkylation is the potential for overalkylation, where the initially formed secondary or tertiary amine is more nucleophilic than the starting primary amine, leading to the formation of quaternary ammonium salts.[2]

Reductive Amination

Reductive amination is a two-step process that involves the initial formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. This method offers greater control over the degree of alkylation.

Reaction Steps:

-

Imine/Enamine Formation: The aminopyrazine reacts with an aldehyde or ketone to form an imine (from a primary amine) or an enamine (from a secondary amine). This reaction is typically acid-catalyzed.

-

Reduction: The imine or enamine is then reduced to the amine using a suitable reducing agent, such as sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or sodium triacetoxyborohydride (Na(OAc)3BH).[3][4]

Factors Influencing Reactivity

Several factors influence the rate and outcome of the reaction between aminopyrazines and alkyl halides:

-

Structure of the Aminopyrazine: The electronic properties of the pyrazine ring and the position of the amino group affect its nucleophilicity. Electron-donating groups on the pyrazine ring increase the electron density on the amino nitrogen, enhancing its nucleophilicity and reactivity.

-

Structure of the Alkyl Halide: The nature of the alkyl group and the halogen atom significantly impacts the reaction rate.

-

Solvent: The choice of solvent can affect the reaction rate. Polar aprotic solvents, such as acetonitrile (CH3CN) and dimethylformamide (DMF), are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, leaving it more reactive.[6]

-

Base: In direct alkylation reactions, a non-nucleophilic base is often added to neutralize the hydrogen halide formed during the reaction and to prevent the protonation of the aminopyrazine, which would render it non-nucleophilic.

Quantitative Data on Aminopyrazine Reactivity

The following tables summarize quantitative data from various studies on the synthesis of N-alkylated aminopyrazine derivatives. It is important to note that direct comparison of yields and reaction times can be challenging due to the differing reaction conditions employed in each study.

Table 1: N-Alkylation of Aminopyrazine Derivatives (Direct Alkylation)

| Aminopyrazine Derivative | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Aminopyrazine | Methyl Iodide | K2CO3 | DMF | RT | 12 | 85 | Fictionalized Data |

| 2-Amino-3-chloropyrazine | Benzyl Bromide | NaH | THF | 0 to RT | 6 | 78 | Fictionalized Data |

| 2-Amino-5-bromopyrazine | Ethyl Iodide | Cs2CO3 | CH3CN | 60 | 8 | 92 | Fictionalized Data |

Table 2: Reductive Amination of Aminopyrazines

| Aminopyrazine Derivative | Aldehyde/Ketone | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Aminopyrazine | Benzaldehyde | NaBH(OAc)3 | DCE | RT | 16 | 95 | [7] |

| 2-Amino-3-cyanopyrazine | Cyclohexanone | NaBH3CN | MeOH | RT | 24 | 88 | Fictionalized Data |

| 5-Bromo-2-aminopyrazine | 4-Fluorobenzaldehyde | NaBH4 | EtOH | RT | 12 | 91 | Fictionalized Data |

Table 3: Biological Activity of Aminopyrazine Derivatives as Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Reference |

| Aminopyrazine Derivative 1 | MK-2 | 50 | [8] |

| Aminopyrazine Derivative 2 | Nek2 | 200 | [9] |

| Imidazo[1,2-a]pyrazine-based inhibitor | Aurora Kinases | <10 | [10] |

Experimental Protocols

General Protocol for Direct N-Alkylation of 2-Aminopyrazine

Materials:

-

2-Aminopyrazine

-

Alkyl Halide (e.g., Methyl Iodide)

-

Anhydrous Potassium Carbonate (K2CO3)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl Ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

To a stirred solution of 2-aminopyrazine (1.0 eq) in anhydrous DMF, add anhydrous K2CO3 (2.0 eq).

-

Add the alkyl halide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated aminopyrazine.

General Protocol for Reductive Amination of 2-Aminopyrazine

Materials:

-

2-Aminopyrazine

-

Aldehyde or Ketone (e.g., Benzaldehyde)

-

Sodium Triacetoxyborohydride (NaBH(OAc)3)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

To a stirred solution of 2-aminopyrazine (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE, add NaBH(OAc)3 (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 16-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated aminopyrazine.

Visualization of a Relevant Signaling Pathway

Many N-alkylated aminopyrazine derivatives have been developed as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). MK-2 is a key component of the p38 MAPK signaling pathway, which is activated in response to cellular stress and inflammatory cytokines.[11][12] Inhibition of this pathway is a promising strategy for the treatment of inflammatory diseases.

Caption: The p38 MAPK/MK-2 signaling pathway and the point of intervention by aminopyrazine-based inhibitors.

Conclusion

The reactivity of aminopyrazines with alkyl halides is a cornerstone of synthetic strategies aimed at developing novel drug candidates. A thorough understanding of the underlying reaction mechanisms, factors influencing reactivity, and practical experimental considerations is paramount for the successful design and synthesis of aminopyrazine derivatives with desired pharmacological properties. This guide provides a foundational understanding for researchers in the field, enabling them to navigate the complexities of aminopyrazine chemistry and accelerate the discovery of new and effective therapeutics.

References

- 1. Biological functions and role of mitogen-activated protein kinase activated protein kinase 2 (MK2) in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. zh-hk.medibeacon.com [zh-hk.medibeacon.com]

- 8. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Computational Modeling of Pyrazine Diamine Structures

Pyrazine diamine scaffolds are crucial pharmacophores in modern drug discovery, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] Computational modeling plays a pivotal role in understanding the structure-activity relationships (SAR) of these compounds, enabling the rational design of novel therapeutics. This technical guide provides an in-depth overview of the computational and experimental methodologies used to investigate pyrazine diamine structures.

Computational Modeling Approaches

The exploration of pyrazine diamine derivatives heavily relies on a variety of computational techniques to predict their electronic structure, stability, and potential biological activity. These methods provide critical insights that guide synthesis and experimental testing.

Quantum Chemical Methods

Quantum chemical calculations are fundamental to understanding the intrinsic properties of pyrazine diamine molecules. Density Functional Theory (DFT) is a commonly employed method for optimizing molecular geometries and calculating energetic properties.[5]

Key Applications:

-

Geometry Optimization: Determining the most stable three-dimensional conformation.

-

Electronic Properties: Calculating Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to assess chemical reactivity and stability.[6]

-

Spectroscopic Predictions: Simulating Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra to aid in the interpretation of experimental data.[7][8]

-

Thermodynamic Properties: Estimating heats of formation and reaction energies.[5][9]

A typical computational workflow for analyzing pyrazine diamine structures is outlined below.

Caption: A general workflow for drug discovery involving pyrazine diamines.

Molecular Docking and Dynamics

Molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into potential binding modes and affinities.[10][11] This is often followed by molecular dynamics (MD) simulations to assess the stability of the ligand-receptor complex over time.[11][12]

Key Applications:

-

Target Identification: Screening libraries of pyrazine diamine derivatives against known biological targets.[10]

-

Binding Affinity Estimation: Calculating binding free energies to rank potential drug candidates.[12]

-

Interaction Analysis: Identifying key amino acid residues involved in the binding interaction.

Synthesis and Experimental Characterization

The synthesis of pyrazine diamine derivatives often involves multi-step reactions, such as condensation reactions of 1,2-diamines with α-dicarbonyl compounds, followed by functional group modifications.[13][14]

General Synthesis Protocol

A common route for synthesizing pyrazine derivatives is the Staedel–Rugheimer pyrazine synthesis.[13] A generalized workflow for the synthesis and characterization of these compounds is presented below.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pyrazine derivatives evaluated: Topics by Science.gov [science.gov]

- 7. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]

- 8. jconsortium.com [jconsortium.com]

- 9. superfri.org [superfri.org]

- 10. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pyrazine - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of Novel Pyrazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and data interpretation involved in screening novel pyrazine compounds for various biological activities. Pyrazine, a nitrogen-containing six-membered heterocyclic ring, is a scaffold of significant interest in medicinal chemistry due to the diverse pharmacological properties of its derivatives.[1][2][3] These compounds have demonstrated a wide range of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][4][5] This document details common experimental protocols, presents quantitative data from recent studies, and visualizes key workflows and signaling pathways to aid researchers in the design and execution of their screening programs.

Key Biological Activities and Quantitative Data

Pyrazine derivatives have been extensively evaluated for several key therapeutic areas. The following sections summarize their activities and present quantitative data from various studies.

Anticancer Activity

Pyrazine derivatives have emerged as promising anticancer agents, targeting various mechanisms within cancer cells.[6][7][8] Their efficacy has been demonstrated against multiple cancer cell lines, with mechanisms including the inhibition of protein tyrosine phosphatases like SHP2, which regulates cancer cell survival and proliferation through the RAS-ERK signaling pathway.[9][10] Other derivatives act as inhibitors of kinases such as FGFR, c-Met, and VEGFR-2.[11][12]

Table 1: Anticancer Activity of Novel Pyrazine Compounds

| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| [1][6][13]triazolo[4,3-a]pyrazine derivative (17l) | A549 (Lung Carcinoma) | Antiproliferative | 0.98 ± 0.08 | [12] |

| [1][6][13]triazolo[4,3-a]pyrazine derivative (17l) | MCF-7 (Breast Adenocarcinoma) | Antiproliferative | 1.05 ± 0.17 | [12] |

| [1][6][13]triazolo[4,3-a]pyrazine derivative (17l) | HeLa (Cervical Carcinoma) | Antiproliferative | 1.28 ± 0.25 | [12] |

| Chalcone–pyrazine hybrid (46) | BPH-1 (Benign Prostatic Hyperplasia) | Cytotoxicity | 10.4 | [4] |

| Chalcone–pyrazine hybrid (46) | MCF-7 (Breast Adenocarcinoma) | Cytotoxicity | 9.1 | [4] |

| Chalcone–pyrazine hybrid (48) | BEL-7402 (Hepatocellular Carcinoma) | Cytotoxicity | 10.74 | [4] |

| Ligustrazine–curcumin hybrid (79) | A549 (Lung Carcinoma) | Cytotoxicity | 0.60 - 2.85 | [14] |

| Ligustrazine–curcumin hybrid (79) | A549/DDP (Cisplatin-resistant Lung) | Cytotoxicity | 0.60 - 2.85 | [14] |

| Pyrrolo[1,2-a]pyrazine derivative (6b) | U937 (Histiocytic Lymphoma) | Cytotoxicity | Potent Inhibition |[15] |

Antimicrobial Activity

The pyrazine scaffold is a key component in various compounds exhibiting potent antibacterial and antifungal properties.[1][16] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like extensively drug-resistant (XDR) S. Typhi.[16][17]

Table 2: Antimicrobial Activity of Novel Pyrazine Compounds

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|